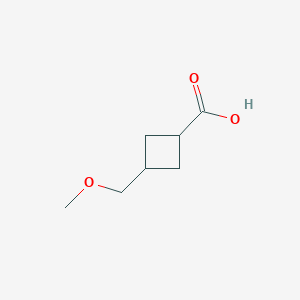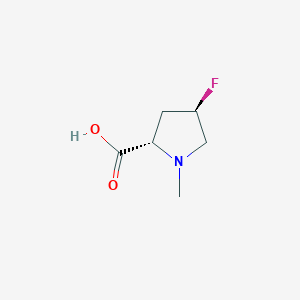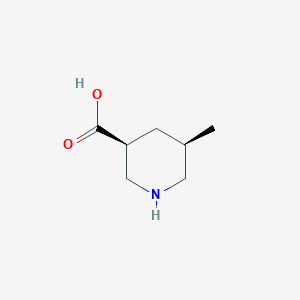
(Chlorodifluoromethylthio)methyl chloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chlorodifluoromethylthio)methyl chloride, 95% (CDMTC-95) is an organochlorine compound that is used in a variety of scientific and industrial applications. CDMTC-95 is a colorless, volatile, and flammable liquid with a low boiling point and a slightly sweet odor. It is a highly reactive compound and can be used as a reagent in a wide range of chemical reactions, including organic synthesis and polymerization. CDMTC-95 is also used as a gas-phase reagent for the production of various fluorinated compounds, including fluorinated polymers.
Wissenschaftliche Forschungsanwendungen
(Chlorodifluoromethylthio)methyl chloride, 95% is used in a variety of scientific applications, including organic synthesis, polymerization, and gas-phase chemistry. It is also used as a reagent in the synthesis of a variety of fluorinated compounds, including fluorinated polymers. In addition, (Chlorodifluoromethylthio)methyl chloride, 95% is used for the synthesis of various organofluorine compounds, including fluorinated carbamates and fluorinated alcohols.
Wirkmechanismus
The mechanism of action of (Chlorodifluoromethylthio)methyl chloride, 95% is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product. This intermediate is believed to be a chloroform-difluoromethylthiomethyl radical, which is capable of reacting with a variety of substrates.
Biochemical and Physiological Effects
(Chlorodifluoromethylthio)methyl chloride, 95% has not been extensively studied in terms of its biochemical and physiological effects. However, it is known to be highly reactive, and it is believed to be toxic if ingested. Therefore, it is important to take appropriate safety precautions when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Chlorodifluoromethylthio)methyl chloride, 95% for laboratory experiments include its low boiling point and its ability to react with a variety of substrates. Additionally, it is relatively non-toxic, making it a safer choice for laboratory experiments than other organochlorine compounds. However, there are some limitations to using (Chlorodifluoromethylthio)methyl chloride, 95% for laboratory experiments, including its flammability and its reactivity with moisture, which can lead to the formation of hazardous byproducts.
Zukünftige Richtungen
There are a variety of potential future directions for research on (Chlorodifluoromethylthio)methyl chloride, 95%. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Additionally, further research could be conducted to develop safer methods of synthesis and handling of this compound. Additionally, research could be conducted to develop methods to reduce the reactivity of (Chlorodifluoromethylthio)methyl chloride, 95% with moisture, as this could reduce the formation of hazardous byproducts. Finally, further research could be conducted to investigate the potential of (Chlorodifluoromethylthio)methyl chloride, 95% as a reagent for the synthesis of various fluorinated compounds, including fluorinated polymers.
Synthesemethoden
(Chlorodifluoromethylthio)methyl chloride, 95% can be synthesized through a variety of methods, including the reaction of chloroform and difluoromethylthiomethane, the reaction of chloroform and difluoromethylthiocyclobutane, or the reaction of chloroform and difluoromethylthiocyclohexane. In all cases, the reaction is conducted in a solvent such as ethanol or dimethylformamide, and the resulting product is then purified by distillation.
Eigenschaften
IUPAC Name |
chloro-(chloromethylsulfanyl)-difluoromethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2F2S/c3-1-7-2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNVTHYGCJJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)
![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)
![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)








![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)